molecular formula C6H6N4 B1283500 1H-Pyrazolo[4,3-B]pyridin-3-amine CAS No. 202336-32-1

1H-Pyrazolo[4,3-B]pyridin-3-amine

Numéro de catalogue: B1283500
Numéro CAS: 202336-32-1
Poids moléculaire: 134.14 g/mol
Clé InChI: MJEPPEQNLZSPAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1H-Pyrazolo[4,3-B]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with an amine group attached to the third position of the pyrazole ring.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of 1H-pyrazolo[4,3-b]pyridine. For instance, several synthesized compounds have shown potent antiproliferative effects against various cancer cell lines, including Hep G2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma). Notably, compound 7b exhibited an IC50 value of 0.0001 µM against MCF7 cells, outperforming standard drugs like doxorubicin (IC50 = 0.099 µM) .

Antimicrobial Properties

The antimicrobial activity of pyrazolo[4,3-b]pyridine derivatives has also been documented. Compounds synthesized in recent studies demonstrated significant antimicrobial efficacy against various pathogens with minimum inhibitory concentrations (MICs) ranging from 0.12 to 62.5 µg/mL . This positions these compounds as potential candidates for developing new antimicrobial agents.

Metabotropic Glutamate Receptor Modulation

1H-Pyrazolo[4,3-b]pyridin-3-amine has been characterized as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). This modulation is crucial for developing treatments for neurodegenerative diseases such as Parkinson's disease, where compounds like VU0418506 have shown promise in preclinical models . These findings suggest that pyrazolo[4,3-b]pyridine derivatives may offer neuroprotective effects through mGlu4 receptor engagement.

Phosphodiesterase Inhibition

Compounds derived from 1H-pyrazolo[4,3-b]pyridine have been identified as phosphodiesterase type 1 (PDE1) inhibitors. This action is critical in modulating cyclic nucleotide signaling pathways involved in various neurodegenerative and psychiatric disorders . The inhibition of PDEs can enhance intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to improved signaling transduction.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 1H-pyrazolo[4,3-b]pyridine derivatives is essential for optimizing their pharmacological profiles. The modifications at various positions on the pyrazole ring significantly influence their biological activity and selectivity towards different targets:

Position Modification Effect on Activity
N1Alkyl groupsIncreased potency against cancer cells
C3HalogenationEnhanced antimicrobial activity
C4Aromatic substituentsImproved mGlu4 receptor modulation
C5/C6Alkyl/aryl groupsVaried effects on PDE inhibition

Case Study 1: Anticancer Activity

A series of pyrazolo[4,3-b]pyridine derivatives were synthesized and tested for their antiproliferative activity against multiple cancer cell lines. Among them, compound 7b showed remarkable potency with an IC50 value significantly lower than that of established chemotherapeutics .

Case Study 2: Neuroprotective Effects

In a preclinical study involving rodent models of Parkinson's disease, VU0418506 demonstrated effectiveness in reversing motor deficits induced by neurotoxic agents. This suggests its potential utility in treating neurodegenerative conditions through modulation of glutamate signaling pathways .

Mécanisme D'action

Target of Action

1H-Pyrazolo[4,3-B]pyridin-3-amine is a heterocyclic compound that has been the subject of extensive research due to its close similarity with the purine bases adenine and guanine . This structural similarity allows it to interact with various biological targets.

Mode of Action

Its structural analogs have been found to inhibit various enzymes such as janus kinase, cyclin-dependent kinase, and phosphodiesterase i . These enzymes play crucial roles in cellular processes such as cell cycle regulation and signal transduction. By inhibiting these enzymes, this compound could potentially alter these processes.

Biochemical Pathways

Given its potential inhibitory effects on enzymes like janus kinase, cyclin-dependent kinase, and phosphodiesterase i , it can be inferred that it may impact pathways related to cell cycle regulation, signal transduction, and cyclic nucleotide metabolism.

Result of Action

Its structural analogs have been found to exhibit antiviral and antiproliferative activities . These effects could potentially be attributed to the compound’s inhibitory effects on various enzymes involved in cellular processes.

Analyse Biochimique

Biochemical Properties

1H-Pyrazolo[4,3-B]pyridin-3-amine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3) . These interactions are primarily inhibitory, where this compound binds to the active sites of these enzymes, preventing their normal function . This inhibition can lead to alterations in cell cycle progression and metabolic pathways, making it a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce cytotoxicity in various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound influences cell function by disrupting cell signaling pathways, particularly those involving CDKs and GSK-3 . Additionally, this compound affects gene expression and cellular metabolism, leading to apoptosis and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs and GSK-3, inhibiting their enzymatic activity . This binding disrupts the normal phosphorylation events required for cell cycle progression and metabolic regulation . Furthermore, this compound has been shown to modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CDKs and GSK-3, affecting their activity and subsequently altering metabolic flux . The compound also influences the levels of various metabolites, contributing to its cytotoxic effects . These interactions underscore the potential of this compound as a modulator of metabolic pathways in cancer therapy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biological effects . The compound’s distribution is influenced by factors such as cell type, tissue architecture, and the presence of binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The compound’s activity is influenced by its localization, with nuclear localization being critical for its effects on gene expression and cell cycle regulation . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1H-Pyrazolo[4,3-B]pyridin-3-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-aminopyrazole with 2-chloropyridine under basic conditions can yield this compound. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the cyclization process .

Another method involves the condensation of 3-aminopyrazole with pyridine-2-carbaldehyde in the presence of an acid catalyst. This reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. Large-scale synthesis may utilize continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process .

Comparaison Avec Des Composés Similaires

Activité Biologique

1H-Pyrazolo[4,3-b]pyridin-3-amine, also known as VU0418506, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), with implications in treating neurological disorders such as Parkinson's disease. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a heterocyclic structure that contributes to its biological activity. The compound's configuration allows it to interact with various biological targets, leading to its classification as a promising therapeutic agent.

The primary mechanism of action for VU0418506 involves modulation of the mGlu4 receptor, which plays a crucial role in neurotransmission and neuroprotection. By enhancing the receptor's activity, VU0418506 may improve synaptic function and mitigate symptoms associated with neurodegenerative diseases.

Biological Activities

This compound exhibits several notable biological activities:

1. Anticancer Activity

  • Recent studies have shown that derivatives of pyrazolo[4,3-b]pyridine exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds with specific substitutions demonstrated IC50 values in the low micromolar range (0.75–4.15 μM), indicating significant cytotoxicity against tumor cells without affecting normal cells .

2. Antimicrobial Properties

  • Research indicates that pyrazolo[3,4-b]pyridine derivatives possess antibacterial and antiviral properties. These compounds have been evaluated against pathogens like Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

3. Neurological Effects

  • VU0418506 has been characterized as a selective mGlu4 PAM with favorable pharmacokinetic properties in preclinical models. Its efficacy in rodent models of Parkinson's disease suggests potential for treating movement disorders by enhancing glutamatergic signaling .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerPotent antiproliferative activity against various cancer lines
AntimicrobialEffective against Mycobacterium tuberculosis
NeurologicalPositive allosteric modulation of mGlu4 receptor

Detailed Study Insights

In a study focused on the synthesis and evaluation of pyrazolo[4,3-b]pyridine derivatives, researchers discovered that certain structural modifications significantly enhanced anticancer activity. For example, compounds bearing alkylaminoethyl groups showed improved efficacy against breast cancer models without systemic toxicity .

Another investigation highlighted the dual role of these compounds in targeting both cancer cells and microbial pathogens, further establishing their versatility in therapeutic applications .

Propriétés

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEPPEQNLZSPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NN2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571558
Record name 1H-Pyrazolo[4,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202336-32-1
Record name 1H-Pyrazolo[4,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[4,3-B]pyridin-3-amine
Reactant of Route 2
1H-Pyrazolo[4,3-B]pyridin-3-amine
Reactant of Route 3
1H-Pyrazolo[4,3-B]pyridin-3-amine
Reactant of Route 4
1H-Pyrazolo[4,3-B]pyridin-3-amine
Reactant of Route 5
1H-Pyrazolo[4,3-B]pyridin-3-amine
Reactant of Route 6
1H-Pyrazolo[4,3-B]pyridin-3-amine
Customer
Q & A

Q1: How do 1H-pyrazolo[4,3-b]pyridin-3-amine derivatives interact with mGlu4, and what are the downstream effects?

A1: this compound derivatives, specifically exemplified by the compound VU0418506, act as positive allosteric modulators (PAMs) of mGlu4 [1]. This means they bind to a site distinct from the glutamate binding site on the receptor, enhancing the receptor's response to glutamate, the endogenous ligand. While the precise downstream effects are complex and depend on the neuronal circuitry involved, mGlu4 activation is generally associated with a decrease in neuronal excitability. This effect makes these compounds promising candidates for treating conditions like Parkinson's disease, where restoring the balance of neuronal activity is crucial [1].

Q2: What is known about the structure-activity relationship (SAR) of this compound derivatives in the context of mGlu4 modulation?

A2: Research indicates that modifications to the this compound scaffold can significantly impact its potency and selectivity for mGlu4. For instance, replacing the picolinamide core with a pyrazolo[4,3-b]pyridine headgroup, as seen in VU0418506, led to enhanced potency and desirable pharmacokinetic properties [1]. Similarly, exploring N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives aimed to mitigate potential CYP1A2 induction liability, a crucial factor in drug development [2]. These findings highlight the ongoing exploration of this chemical scaffold to optimize its therapeutic potential.

  1. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4).:
  2. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability.:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.